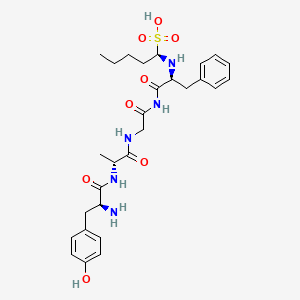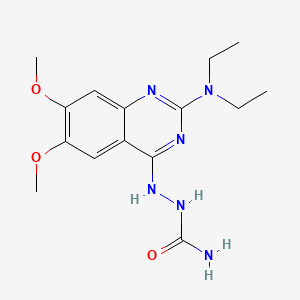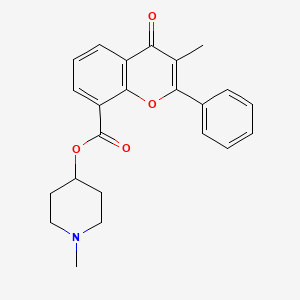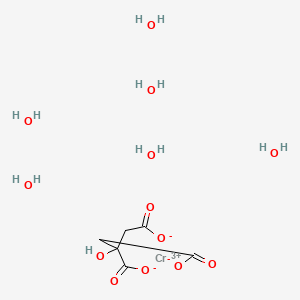
Chromic citrate hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromic citrate hexahydrate is a chemical compound with the formula Cr(C6H5O7)3·6H2O. It is a coordination complex where chromium is bound to citrate ligands and water molecules. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chromic citrate hexahydrate can be synthesized through the reaction of chromium salts with citric acid in an aqueous solution. The typical reaction involves dissolving chromium(III) chloride in water, followed by the addition of citric acid. The mixture is then heated to promote the formation of the chromic citrate complex. The reaction can be represented as: [ \text{CrCl}_3 + 3 \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Cr(C}_6\text{H}_5\text{O}_7\text{)}_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of high-purity chromium salts and citric acid, with controlled reaction conditions to ensure the purity and yield of the final product. The solution is then cooled to precipitate the hexahydrate form, which is filtered and dried for further use .
Analyse Des Réactions Chimiques
Types of Reactions: Chromic citrate hexahydrate undergoes various chemical reactions, including:
Oxidation: Chromium in the +3 oxidation state can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states of chromium.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or zinc in acidic conditions.
Substitution: Ligand exchange reactions can be facilitated by using different ligands in aqueous or non-aqueous solvents.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) compounds, while reduction may produce chromium(II) complexes .
Applications De Recherche Scientifique
Chromic citrate hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for other chromium compounds.
Biology: Studied for its role in glucose metabolism and insulin signaling pathways.
Medicine: Investigated for its potential use in treating chromium deficiency and related metabolic disorders.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of chromic citrate hexahydrate involves its interaction with biological molecules. Chromium is an essential nutrient that plays a crucial role in glucose metabolism. It enhances insulin signaling by upregulating insulin-stimulated signal transduction pathways. This involves the activation of the insulin receptor and downstream effectors such as phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt), leading to increased glucose uptake by cells .
Comparaison Avec Des Composés Similaires
- Chromium(III) chloride hexahydrate (CrCl3·6H2O)
- Chromium(III) sulfate (Cr2(SO4)3)
- Chromium(III) nitrate (Cr(NO3)3)
- Chromium(III) acetate (Cr(C2H3O2)3)
Comparison: Chromic citrate hexahydrate is unique due to its citrate ligands, which provide specific coordination geometry and reactivity. Unlike other chromium(III) compounds, it has enhanced solubility and stability in aqueous solutions, making it more suitable for biological and medical applications. The citrate ligands also facilitate its role in metabolic pathways, distinguishing it from other chromium(III) complexes .
Propriétés
Numéro CAS |
96030-95-4 |
|---|---|
Formule moléculaire |
C6H17CrO13 |
Poids moléculaire |
349.19 g/mol |
Nom IUPAC |
chromium(3+);2-hydroxypropane-1,2,3-tricarboxylate;hexahydrate |
InChI |
InChI=1S/C6H8O7.Cr.6H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;6*1H2/q;+3;;;;;;/p-3 |
Clé InChI |
INHSZNHCJAIFJF-UHFFFAOYSA-K |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.O.[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



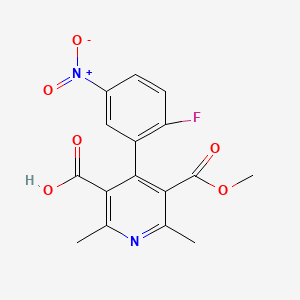

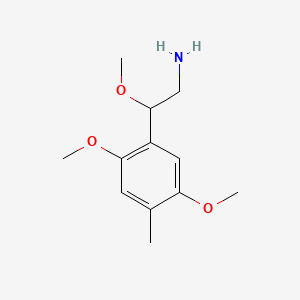
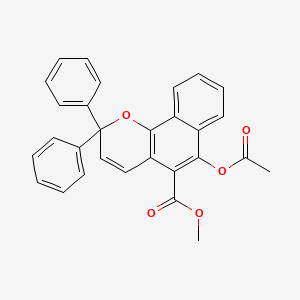
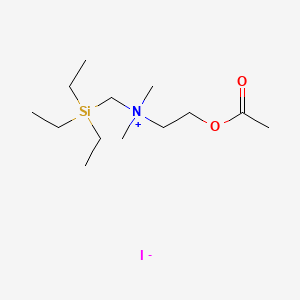

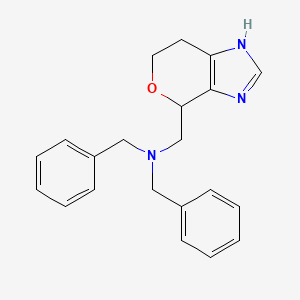
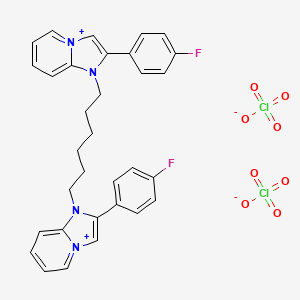
![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12769069.png)
